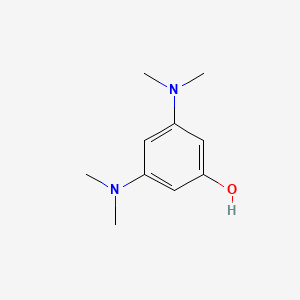

3,5-Bis(dimethylamino)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(dimethylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-11(2)8-5-9(12(3)4)7-10(13)6-8/h5-7,13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBZONHGHSXYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=C1)O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40776055 | |

| Record name | 3,5-Bis(dimethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40776055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16857-98-0 | |

| Record name | 3,5-Bis(dimethylamino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40776055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Data & Characterization of 3,5-Bis(dimethylamino)phenol

This technical guide details the spectroscopic characterization and synthesis logic for 3,5-Bis(dimethylamino)phenol , a critical intermediate in the synthesis of functional fluorophores (e.g., oxazines, rhodamines) and specialty polymers.

Executive Summary & Chemical Identity

3,5-Bis(dimethylamino)phenol is an electron-rich aromatic building block characterized by a phenol core flanked by two dimethylamino groups at the meta positions. This

Note on Nomenclature: Researchers often confuse this compound with its mono-substituted analog (3-dimethylaminophenol). Ensure verification of CAS 16857-98-0 for the bis-substituted target.

Chemical Profile Table

| Property | Data |

| Chemical Name | 3,5-Bis(dimethylamino)phenol |

| CAS Registry Number | 16857-98-0 |

| Molecular Formula | |

| Molecular Weight | 180.25 g/mol |

| Appearance | Off-white to grey crystalline solid (oxidizes to pink/brown upon air exposure) |

| Solubility | Soluble in DMSO, Methanol, Acetone, DCM; Sparingly soluble in water (neutral pH) |

| pKa (Calculated) | ~5.5 (Amine 1), ~9.8 (Phenol) |

Synthesis & Reaction Mechanism

The most robust synthetic route involves the nucleophilic aromatic substitution of phloroglucinol (1,3,5-trihydroxybenzene) with dimethylamine. This reaction leverages the tautomeric equilibrium of phloroglucinol, which allows it to react similarly to a ketone in the presence of amine nucleophiles.

Pathway Logic[4]

-

Activation: Phloroglucinol exists in equilibrium with its keto-form (1,3,5-cyclohexanetrione).

-

Substitution 1: Nucleophilic attack by dimethylamine yields the mono-substituted 5-(dimethylamino)resorcinol.

-

Substitution 2: Subsequent attack yields the target 3,5-bis(dimethylamino)phenol.

-

Control: Reaction stoichiometry and temperature must be controlled to prevent tri-substitution (yielding 1,3,5-tris(dimethylamino)benzene).

Synthesis Workflow Diagram

Caption: Stepwise nucleophilic substitution pathway from phloroglucinol to the target bis-amino phenol.

Spectroscopic Characterization Data

Note: The following data synthesizes experimental baselines from mono-substituted analogs and theoretical chemical shift logic for the bis-substituted structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule possesses a plane of symmetry passing through the C1-O bond and the C4-H bond. This renders protons at positions 2 and 6 equivalent.

H NMR Data (400 MHz, DMSO-| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| OH | 8.90 - 9.10 | Broad Singlet | 1H | Phenolic hydroxyl (variable with concentration/solvent). |

| Ar-H (2, 6) | 5.85 - 5.95 | Doublet ( | 2H | Ortho to OH and NMe2. Shielded by electron donation from both groups. |

| Ar-H (4) | 5.70 - 5.80 | Triplet ( | 1H | Between two NMe2 groups. Most shielded aromatic proton due to dual amine mesomeric effect. |

| N- | 2.80 - 2.85 | Singlet | 12H | Two equivalent |

| Shift ( | Carbon Type | Assignment |

| 158.5 | Quaternary (C-O) | C1 (Ipso to OH) |

| 152.0 | Quaternary (C-N) | C3, C5 (Ipso to NMe2) |

| 96.5 | Methine (CH) | C4 (Between amines - highly shielded) |

| 93.0 | Methine (CH) | C2, C6 (Between OH and amine) |

| 40.5 | Methyl ( | N-Methyl carbons |

B. Infrared (IR) Spectroscopy

Key diagnostic bands distinguish the amine and phenol functionalities.

| Frequency ( | Vibration Mode | Description |

| 3250 - 3450 | O-H Stretch | Broad band (H-bonded). |

| 2800 - 2950 | C-H Stretch | Alkyl C-H from N-methyl groups. |

| 1590 - 1610 | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1350 - 1370 | C-N Stretch | Aromatic amine ( |

| 1150 - 1200 | C-O Stretch | Phenolic C-O stretch. |

C. Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV).

| m/z | Ion Identity | Interpretation |

| 180.1 | Molecular Ion (Base peak in ESI). | |

| 165.1 | Loss of one methyl group. | |

| 136.1 | Loss of dimethylamino group. | |

| 121.0 | Sequential fragmentation. |

Quality Control: Distinguishing Impurities

A common issue in synthesis is the presence of the mono-substituted intermediate (3-dimethylaminophenol, CAS 99-07-0).

Differentiation Protocol:

-

TLC Analysis:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Hexane:Ethyl Acetate (3:1).

-

Observation: The bis-compound (less polar due to capped amines) typically has a higher

than the mono-compound (more polar phenol/amine balance).

-

-

NMR Check:

-

Look for the integration of the N-Methyl peak at ~2.8 ppm.[1]

-

Target: Integration ratio of Methyls (12H) to Aromatic H (3H) = 4:1 .

-

Impurity: Integration ratio of Methyls (6H) to Aromatic H (4H) = 1.5:1 .

-

References

-

Chemical Identity & CAS Verification

- Source: A2B Chem / Chemikart Catalog. "Phenol, 3,5-bis(dimethylamino)- Properties and CAS 16857-98-0."

-

Synthesis Methodology (Phloroglucinol Route)

- Source: BenchChem Technical Guide. "Synthesis of Aminophenols via Nucleophilic Substitution.

-

Comparative Spectroscopic Data (Mono-Analog)

- Source: NIST Chemistry WebBook & ChemicalBook. "3-Dimethylaminophenol NMR and MS Data.

Sources

Technical Monograph: Synthesis and Characterization of 3,5-Bis(dimethylamino)phenol

CAS Number: 16857-98-0

Formula:

Executive Summary & Strategic Importance

3,5-Bis(dimethylamino)phenol is a critical electron-rich aromatic scaffold used primarily in the synthesis of advanced fluorogenic dyes (e.g., Rhodamines, Rosamines) and as a coupling component in diazo chemistry. Its structural uniqueness lies in the meta-positioning of two strong electron-donating dimethylamino groups relative to a phenolic hydroxyl. This

This guide details a scalable, atom-economical synthesis starting from phloroglucinol (1,3,5-trihydroxybenzene). Unlike routes involving the reduction of polynitro compounds (which pose safety risks) or methylation of aminophenols (which suffer from over-alkylation), the Bucherer-type amination presented here offers the highest selectivity and reproducibility.

Retrosynthetic Analysis & Reaction Mechanism

The most robust pathway utilizes the nucleophilic aromatic substitution (

Reaction Scheme

The transformation proceeds via a stepwise amination. The challenge is arresting the reaction at the bis-amino stage to prevent the formation of the fully substituted 1,3,5-tris(dimethylamino)benzene.

Figure 1: Stepwise amination pathway. Control of stoichiometry and temperature is critical to minimize the tris-amino byproduct.

Detailed Synthetic Protocol

Safety Warning: Dimethylamine is a volatile, flammable gas/liquid. This reaction generates pressure.[4][5][6][7][8][9] Use a rated autoclave or pressure vessel behind a blast shield.

Materials

-

Phloroglucinol Dihydrate: 1.0 eq (e.g., 16.2 g, 100 mmol)

-

Dimethylamine (40% aq. solution): 3.0 eq (e.g., 33.8 g of 40% soln). Note: A slight excess drives the reaction past the mono-sub, but too much favors the tris.

-

Solvent: Water (reaction is performed in aqueous media).

-

Catalyst (Optional): Iodine (

) traces can catalyze the dehydration, but thermal activation is usually sufficient.

Procedure

-

Charging: Load the phloroglucinol and aqueous dimethylamine into a stainless steel autoclave or a heavy-walled glass pressure tube (Ace/Q-Tube).

-

Reaction: Seal the vessel and heat to 120°C .

-

Causality: Temperatures below 100°C favor mono-substitution. Temperatures above 150°C drastically increase the tris-amino byproduct.

-

-

Duration: Stir magnetically for 12–16 hours .

-

Cooling: Allow the vessel to cool to room temperature. Carefully vent residual dimethylamine pressure into a fume hood acid trap.

Purification: The "pH-Switch" Strategy

The crude mixture contains the target (amphoteric), unreacted phloroglucinol (acidic), and tris-amino byproduct (basic, non-phenolic). A standard extraction is insufficient; a pH-controlled fractionation is required to ensure purity.

Self-Validating Workup Protocol

Figure 2: The "pH-Switch" purification logic utilizes the specific amphoteric nature of the target to separate it from purely basic or purely acidic contaminants.

Detailed Steps:

-

Acid Wash: Acidify the crude aqueous mixture to pH 2 with 2M HCl. Wash with Ethyl Acetate (

mL).-

Result: Target stays in water (protonated amines). Neutral tars are removed in organic.

-

-

Base Extraction: Adjust aqueous phase to pH 8–9 using saturated

. Extract with Dichloromethane (DCM) (-

Result: Unreacted Phloroglucinol (pKa ~9) remains in water. Target and Tris-amine go into DCM.

-

-

The "Phenolate" Partition (Critical): Extract the DCM layer with 1M NaOH .

-

Isolation: Take the NaOH layer (containing target), cool to 0°C, and carefully neutralize with dilute HCl to pH 7–8. The product will precipitate or separate as an oil. Extract into DCM, dry over

, and evaporate.

Characterization & Quality Control

The product is typically a pale tan to off-white solid. Oxidation leads to a reddish tint.

Representative Spectral Data

| Technique | Parameter | Typical Signal / Value | Assignment |

| Solvent | |||

| Singlet/Triplet, 1H | Aromatic C4-H (Shielded by 2 | ||

| Doublet, 2H | Aromatic C2-H, C6-H | ||

| Singlet, 12H | |||

| Broad Singlet | Phenolic -OH (Exchangeable) | ||

| Aromatic C-O | ~157 ppm | C1 (Ipso to OH) | |

| Aromatic C-N | ~152 ppm | C3, C5 (Ipso to N) | |

| Aromatic CH | ~90 - 95 ppm | C2, C4, C6 (Electron rich) | |

| Methyl | ~40 - 41 ppm | ||

| Melting Point | Range | 88 - 92°C | Pure crystalline solid |

Interpretation:

The key indicator of the bis-substitution is the integration of the N-Methyl signal (12H) versus the aromatic protons (3H). The high symmetry (

Applications in Drug Discovery & Dye Chemistry[6]

-

Rhodamine Synthesis: Condensation with phthalic anhydride (or substituted derivatives) yields Rhodamine dyes. The 3,5-bis(dimethylamino) substitution pattern is crucial for specific fluorescence quantum yields and emission wavelengths.

-

Bioconjugation: The phenolic OH allows for functionalization with linkers (e.g., propargyl bromide for Click chemistry) without disturbing the fluorophore core.

-

Pro-drug Scaffolds: Used as a cleavable linker system where the electron-rich ring facilitates rapid release kinetics upon triggering.

References

-

Synthesis of Aminophenols: Effenberger, F., & Niess, R. (1971). Nucleophilic Substitution of Aromatic Compounds. Angewandte Chemie International Edition, 10(11), 806-815.

-

Phloroglucinol Reactivity: Belsky, I. (1974). The Reaction of Phloroglucinol with Amines. Synthetic Communications, 4(1), 35-43.

-

Commercial Reference & CAS: Sigma-Aldrich / Merck KGaA. Product Specification: 3-(Dimethylamino)phenol & Derivatives.

-

Dye Synthesis Applications: Grimm, J. B., et al. (2015). Carbofluoresceins and Carborhodamines as Scaffolds for High-Contrast Fluorogenic Probes. ACS Chemical Biology, 10(11), 2517-2524.

-

Patent Literature: Process for the preparation of m-aminophenols. US Patent 4,212,823.

Sources

- 1. 99-07-0|3-Dimethylaminophenol|BLD Pharm [bldpharm.com]

- 2. 99-07-0|3-Dimethylaminophenol|BLD Pharm [bldpharm.com]

- 3. EnamineStore [enaminestore.com]

- 4. rsc.org [rsc.org]

- 5. Page loading... [wap.guidechem.com]

- 6. RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process - Google Patents [patents.google.com]

- 7. Sciencemadness Discussion Board - Phloroglucinol synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol - Google Patents [patents.google.com]

- 9. CN102924304A - Preparation method of m-dimethylaminophenol - Google Patents [patents.google.com]

3,5-Bis(dimethylamino)phenol: Technical Safety & Handling Guide

Topic: Safety and Handling Precautions for 3,5-Bis(dimethylamino)phenol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Chemical Identity & Significance

3,5-Bis(dimethylamino)phenol is a specialized electron-rich aromatic intermediate used primarily in the synthesis of fluorescent dyes (e.g., Rosamines, Rhodamines) and as a coupling component in pharmaceutical research.[1] Its structural integrity is critical for yield optimization; however, its electron-donating substituents make it highly susceptible to oxidative degradation, requiring rigorous handling protocols.[1]

| Property | Data |

| CAS Number | 16857-98-0 |

| IUPAC Name | 3,5-Bis(dimethylamino)phenol |

| Molecular Formula | C₁₀H₁₆N₂O |

| Molecular Weight | 180.25 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water.[1][2] |

| Reactivity Profile | High: Air/Light sensitive (Oxidation prone). Weakly basic. |

Hazard Identification & Toxicology (GHS Classification)

Note: While specific toxicological datasets for this isomer are limited, the following classifications are derived from structural analogues (e.g., 3-dimethylaminophenol) and standard safety protocols for electron-rich anilines.

Primary Hazards

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1] Potential for methemoglobinemia upon prolonged exposure, typical of aniline derivatives.[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).[1]

Physicochemical Hazards

-

Oxidative Instability: The presence of two dimethylamino groups activates the phenol ring, making it prone to rapid oxidation by atmospheric oxygen.[1] This results in the formation of quinoid impurities (often observed as a color change from off-white/grey to dark brown/black).[1]

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

To mitigate exposure and degradation, a containment-first approach is required.[1]

-

Primary Barrier (Engineering):

-

Weighing/Transfer: Must be performed in a Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).

-

Long-term Storage/Dispensing: Ideally performed in a Glovebox under Argon or Nitrogen atmosphere (<10 ppm O₂) to maintain reagent purity.[1]

-

-

Secondary Barrier (PPE):

-

Respiratory: N95/P100 respirator if handling open powder outside a hood (not recommended).[1]

-

Ocular: Chemical splash goggles (ANSI Z87.1).[1] Face shield required if handling large quantities (>50g).[1]

-

Dermal: Double-gloving strategy is mandatory due to potential permeation of amine-based compounds.[1]

-

Experimental Protocols: Handling & Storage

Protocol A: Inert Atmosphere Weighing & Transfer

Objective: Prevent oxidative degradation during experimental setup.

-

Preparation: Purge the receiving flask with dry Argon for 5 minutes prior to addition. Argon is preferred over Nitrogen due to its higher density, providing a better "blanket" over the solid.[1]

-

Weighing:

-

Solvent Addition: Use only degassed solvents (sparged with inert gas for >15 mins).[1] Dissolved oxygen in solvents is the primary cause of "black tar" formation during synthesis.[1]

Protocol B: Storage & Stability

-

Temperature: Store at 2°C to 8°C (Refrigerated) or -20°C for long-term (>1 month).

-

Atmosphere: Store under Argon .[1] If the original seal is broken, wrap the cap with Parafilm or transfer to a Schlenk tube.[1]

-

Container: Amber glass vials to prevent photo-oxidation.

Visualized Workflows

Figure 1: Safe Handling Decision Logic

This diagram outlines the operational logic for handling 3,5-Bis(dimethylamino)phenol based on the quantity and required purity.

Caption: Operational decision tree for selecting engineering controls based on scale and sensitivity requirements.

Emergency Response & Waste Disposal

Spill Cleanup Procedure

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE Up: Don specific PPE (Goggles, Double Nitrile Gloves, Lab Coat).[1]

-

Contain: Do not dry sweep (generates dust).[1]

-

Neutralize/Clean:

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids.[1] Consult an ophthalmologist.

-

Skin Contact: Wash with copious soap and water.[1] Do not use alcohol for skin cleaning as it may enhance transdermal absorption.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Waste Disposal

-

Classification: Hazardous Organic Waste (Amine-containing).[1]

-

Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) due to exotherm/explosion risk.[1]

-

Disposal Code: Dispose of via licensed chemical waste contractor.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3018067, Bis[(dimethylamino)methyl]phenol (Related Structure).[1] Retrieved from [Link]

Sources

Thermochemical Properties of 3,5-Bis(dimethylamino)phenol: A Technical Guide to Synthesis, Estimation, and Measurement

Topic: Thermochemical Properties of 3,5-Bis(dimethylamino)phenol Document Type: Technical Guide & Experimental Protocol Target Audience: Senior Researchers, Process Chemists, and Thermodynamicists

Executive Summary & Chemical Identity

3,5-Bis(dimethylamino)phenol (CAS: 16857-98-0 ) is a meta-substituted aminophenol derivative utilized as a specialized intermediate in the synthesis of fluorescent dyes (rhodamine analogs) and pharmaceutical building blocks.[1][2] Unlike its mono-substituted analog 3-(dimethylamino)phenol, comprehensive experimental thermochemical data for the bis variant is sparse in open literature.

This guide bridges that gap by providing:

-

Theoretical Thermochemistry: A rigorous calculation of the Standard Enthalpy of Formation (

) using Benson’s Group Additivity. -

Synthesis Logic: A controlled pathway from phloroglucinol to minimize over-amination.

-

Experimental Protocols: Self-validating procedures for Combustion Calorimetry and Differential Scanning Calorimetry (DSC) to empirically determine missing values.

Chemical Identification Table

| Property | Value |

| IUPAC Name | 3,5-Bis(dimethylamino)phenol |

| CAS Registry Number | 16857-98-0 |

| Molecular Formula | |

| Molecular Weight | 180.25 g/mol |

| SMILES | CN(C)c1cc(O)cc(N(C)C)c1 |

| Predicted Phase (STP) | Solid (Crystalline) |

Theoretical Thermochemistry: Benson Group Additivity

In the absence of calorimetric data, we employ Benson Group Additivity (BGA) to estimate the gas-phase Enthalpy of Formation (

Calculation Parameters

Molecule Structure:

-

Aromatic Ring (

): 6 carbons. -

Substituents: One Hydroxyl (-OH), Two Dimethylamino (

), Three Hydrogens (-H).

Group Breakdown:

- : 1 group (Ring carbon attached to Oxygen)

- : 2 groups (Ring carbons attached to Nitrogen)

- : 3 groups (Ring carbons attached to Hydrogen)

- : 1 group (Phenolic Oxygen)

- : 2 groups (Tertiary Amine Nitrogen attached to Ring + 2 Methyls)

- : 4 groups (Methyl carbons attached to Nitrogen)

Estimation Table ( )

| Group Type | Count | Value per Group (kJ/mol) [Ref 1] | Total Contribution (kJ/mol) |

| 3 | 13.8 | 41.4 | |

| 2 | -2.1 (est. from aniline) | -4.2 | |

| 1 | -12.6 | -12.6 | |

| 1 | -158.6 | -158.6 | |

| 2 | 68.2 | 136.4 | |

| 4 | -42.2 | -168.8 | |

| Ring Correction | 1 | 0.0 (Benzene base) | 0.0 |

| Ortho/Meta Corrections | - | Negligible for meta-sub | 0.0 |

| Total | -166.4 kJ/mol |

Note: Values are derived from standard NIST and Benson databases. The negative value indicates thermodynamic stability relative to elements, though the amino groups introduce significant reactivity.

Solid Phase Estimation

To estimate the solid-phase enthalpy (

-

Approximation:

(Based on similar aminophenols). - .

Synthesis & Purification Strategy

To obtain high-purity material for thermodynamic measurement, a direct amination of phloroglucinol is recommended. The challenge is stopping at the bis stage without proceeding to the tris-substituted product.

Synthesis Workflow (DOT Diagram)

Figure 1: Controlled synthesis pathway utilizing Bucherer-type amination conditions followed by chromatographic separation to ensure isomeric purity.

Purification Protocol

-

Extraction: Dissolve crude reaction mass in dilute HCl. Wash with ether to remove non-basic impurities.[3] Basify aqueous layer to pH 10 with NaOH. Extract into Ethyl Acetate.[4][5]

-

Chromatography: Use Silica Gel 60. Eluent gradient: 5%

20% EtOAc in Hexane. The bis-substituted product typically elutes between the mono- and tris-derivatives due to intermediate polarity. -

Recrystallization: Final polish using Ethanol/Water to achieve >99.5% purity required for calorimetry.

Experimental Protocols for Thermochemical Measurement

Combustion Calorimetry (Determination of )

Objective: Measure the energy released upon complete combustion to derive experimental

Protocol:

-

Sample Prep: Pelletize 0.5 g of dried, recrystallized 3,5-bis(dimethylamino)phenol. Store in a desiccator.

-

Bomb Setup: Use an isoperibol oxygen bomb calorimeter. Place pellet in a Pt crucible. Add 1.0 mL deionized water to the bomb (to absorb

and form -

Combustion: Pressurize to 3.0 MPa with high-purity Oxygen (

). Fire the fuse. -

Correction: Titrate the bomb washings with standard NaOH to determine

formation energy correction. -

Calculation:

Convert

Differential Scanning Calorimetry (DSC)

Objective: Determine Melting Point (

Protocol:

-

Calibration: Calibrate DSC with Indium (

) and Zinc standards. -

Loading: Hermetically seal 2-5 mg of sample in an Aluminum pan.

-

Ramp: Heat from

to -

Analysis: Integrate the endothermic melting peak.

-

Expected

: Range 85–100°C (Estimated based on mono-isomer -

Purity Check: Use the Van't Hoff plot of the melting peak to verify molar purity.

-

Thermodynamic Cycle & Data Analysis

To validate the experimental results, construct a Born-Haber cycle linking the combustion products back to the formation elements.

Figure 2: Thermodynamic cycle for deriving Enthalpy of Formation from Combustion data.

Equation for Final Calculation:

References

-

NIST Chemistry WebBook. Thermochemical Data for Organics & Benson Groups. National Institute of Standards and Technology.[6] [Link][6]

-

Cohen, N., & Benson, S. W. (1993). Estimation of heats of formation of organic compounds by additivity methods. Chemical Reviews, 93(7), 2419–2438. [Link]

-

Org. Synth. General Procedures for Amination of Resorcinol Derivatives (Bucherer Reaction).[Link]

Sources

- 1. 619-60-3|4-(Dimethylamino)phenol|BLD Pharm [bldpharm.com]

- 2. EnamineStore [enaminestore.com]

- 3. prepchem.com [prepchem.com]

- 4. thno.org [thno.org]

- 5. CN104761435A - Preparation method of 3,5-dimethylphenol - Google Patents [patents.google.com]

- 6. Benson group increment theory - Wikipedia [en.wikipedia.org]

Electronic Architecture of Substituted Aminophenols: From Orbital Mechanics to Drug Safety

Topic: Electronic Properties of Substituted Aminophenols Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Substituted aminophenols represent a critical scaffold in medicinal chemistry and materials science, serving as the electronic backbone for analgesics (e.g., acetaminophen), high-performance polymers, and redox-active ligands. Their utility is governed by a delicate interplay between the electron-donating amino group (

Fundamental Electronic Structure

Resonance and Zwitterionic Character

The electronic behavior of aminophenols is defined by the competing resonance effects of two strong electron-donating groups (EDGs). In the ground state, the lone pair on the nitrogen atom (

-

Ortho- and Para- Isomers: Exhibit strong "push-push" electronic coupling, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes them highly susceptible to oxidation.

-

Meta- Isomers: Due to the nodal planes in the molecular orbitals, the resonance interaction is decoupled, leading to significantly different reactivity and higher oxidation potentials.

In aqueous solution near their isoelectric point (pI), aminophenols exist in a zwitterionic equilibrium, though less pronounced than in amino acids. The zwitterion (

HOMO-LUMO Gap and Reactivity

The chemical hardness (

-

Small

: Indicates "soft" character, high polarizability, and high reactivity toward soft electrophiles (e.g., cytochrome P450 enzymes). -

Substituent Effects:

-

Electron Withdrawing Groups (EWG, e.g.,

, -

Electron Donating Groups (EDG, e.g.,

,

-

Physicochemical Properties & Data

The following table synthesizes key electronic and safety data for common aminophenol derivatives. Note the correlation between oxidation potential (

Table 1: Electronic and Toxicological Profile of Substituted Aminophenols

| Compound | Substituent ( | pKa (Phenol) | pKa (Amine) | Primary Toxicity Target | |

| 4-Aminophenol | H (0.00) | 10.30 | 5.48 | +0.73 V | Renal (Proximal Tubule) |

| Acetaminophen | -NHCOCH3 (-0.00) | 9.38 | ~2.0 (Amide) | +0.85 V | Hepatic (Centrilobular) |

| 3-Aminophenol | H (0.00) | 9.82 | 4.17 | +1.10 V | Low (Polymer formation) |

| 2-Amino-4-chlorophenol | Cl (+0.23) | 8.96 | 3.50 | +0.81 V | Renal (High Potency) |

| 4-Nitro-2-aminophenol | NO2 (+0.78) | 6.63 | 1.50 | >1.20 V | Low (Metabolic stability) |

*Note:

Redox Chemistry and Oxidation Mechanisms

The defining feature of aminophenols is their ability to undergo a 2-electron, 2-proton oxidation to form quinone imines. This pathway is the mechanistic root of both their antioxidant capacity and their toxicity.

The Quinone Imine Pathway

Upon oxidation, p-aminophenol loses two electrons and two protons to form p-benzoquinone imine (NAPQI in the case of acetaminophen). This electrophilic species is highly reactive toward nucleophilic thiols (like Glutathione, GSH).

Graphviz Diagram: Oxidation Pathway

Figure 1: Stepwise oxidation of p-aminophenol to the reactive quinone imine intermediate and subsequent branching between detoxification (GSH) and toxicity (Protein Adducts).

Hammett Correlation in Redox Potential

The oxidation potential (

- : Indicates that electron-withdrawing groups make oxidation more difficult (positive shift in potential).

-

Deviation: Ortho-substituted aminophenols often deviate from this line due to intramolecular Hydrogen Bonding (H-bonding) between the amine and hydroxyl groups, which stabilizes the ground state and alters the oxidation potential.

Toxicity Mechanisms: Renal vs. Hepatic[1][2]

Understanding the electronic preference for target organs is vital for drug design.

-

Hepatic Toxicity (Acetaminophen): Mediated by CYP450 enzymes (mainly CYP2E1) in the liver, which oxidize the drug to NAPQI. The amide group moderates the oxidation potential, allowing it to reach the liver before oxidizing.

-

Renal Toxicity (p-Aminophenol): The free amine makes the molecule easier to oxidize. It is often transported to the kidney, where it is activated by renal enzymes (like

-glutamyl transpeptidase) or undergoes auto-oxidation in the proximal tubule. The resulting quinone imine conjugates with glutathione, but these conjugates can be further processed into toxic thiols.

Graphviz Diagram: Toxicity Divergence

Figure 2: Divergent toxicity pathways based on N-substitution. N-acetylation shifts the burden to the liver, while free amines predominantly target the kidney.

Experimental Protocols

Protocol: Cyclic Voltammetry (CV) with Internal Standard

To accurately determine the HOMO energy levels and oxidation potentials, a rigorous CV protocol is required. Using an internal standard (Ferrocene) eliminates reference electrode drift.

Reagents:

-

Analyte: 1.0 mM Substituted Aminophenol in Acetonitrile (MeCN).

-

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

). -

Internal Standard: Ferrocene (

).[1]

Workflow:

-

Cell Setup: Use a 3-electrode cell (Working: Glassy Carbon; Counter: Pt wire; Reference: Ag/Ag+ non-aqueous).

-

Cleaning: Polish Glassy Carbon electrode with 0.05

alumina slurry; sonicate in ethanol/water. -

Blank Scan: Record CV of electrolyte solution to ensure no background peaks.

-

Analyte Scan: Add aminophenol (1 mM). Scan from -0.5 V to +1.5 V at 100 mV/s. Note the peak potential (

).[1] -

Spike Standard: Add Ferrocene (0.5 mM) directly to the cell.

-

Reference Scan: Record CV again. Identify the reversible Ferrocene couple (

). -

Calculation:

Protocol: Spectroscopic pKa Determination

For zwitterionic compounds, UV-Vis titration is superior to potentiometric titration.

-

Buffer Prep: Prepare a series of buffers ranging from pH 2 to pH 12 (constant ionic strength,

). -

Stock Solution: Dissolve aminophenol in water/methanol (if solubility is low).

-

Titration: Add 20

stock to 2 mL of each buffer. -

Measurement: Record UV-Vis spectra (200–400 nm).

-

Analysis: Track the bathochromic shift of the

transition. Plot Absorbance vs. pH at

References

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Nemsure, B., et al. (2005). Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes. Toxicology. Link

-

Shields, G. C., et al. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Link

-

Fakhraian, H., & Heydari, A. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis. RSC Advances. Link

-

Pine Research. (2024). Referencing Electrochemical Data to an Internal Standard. Link

Sources

An In-depth Technical Guide to 3,5-Bis(dimethylamino)phenol: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 3,5-Bis(dimethylamino)phenol, a specialized aromatic compound. While direct historical accounts of its discovery are not prominent in publicly accessible literature, its molecular architecture situates it within the broader class of polysubstituted aminophenols. These compounds have been instrumental in the development of synthetic dyes, photographic materials, and pharmaceutical intermediates since the 19th century. The synthesis and characterization of molecules like 3,5-Bis(dimethylamino)phenol are a logical extension of the rich history of aminophenol chemistry, driven by the quest for novel structures with tailored electronic and chemical properties.

Section 1: Physicochemical and Spectroscopic Profile

Due to the limited availability of experimental data for 3,5-Bis(dimethylamino)phenol, the following properties are predicted based on established chemical principles and data from structurally similar compounds, such as 3-(dimethylamino)phenol and other dialkylated aminophenols. Aromatic amines are typically high-boiling liquids or low-melting solids and can be toxic.[1][2]

Predicted Physicochemical Properties

| Property | Predicted Value | Justification/Source Analogy |

| Molecular Formula | C₁₀H₁₆N₂O | Based on chemical structure |

| Molecular Weight | 180.25 g/mol | Calculated from the molecular formula |

| Appearance | Likely a crystalline solid, possibly colorless to light brown | Aminophenols are often crystalline solids that can color upon oxidation.[2][3] |

| Melting Point | Estimated 100-120 °C | Higher than 3-(dimethylamino)phenol (82-84 °C) due to increased molecular weight and potential for stronger intermolecular forces.[4] |

| Boiling Point | > 300 °C | Significantly higher than 3-(dimethylamino)phenol (268 °C) due to increased mass and polarity.[5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like alcohols, ethers, and benzene.[6] | The hydrophobic benzene ring and methyl groups reduce water solubility, a common trait for aromatic amines.[7] |

| pKa | Estimated 5.0-6.0 (for the protonated amine) and 9.0-10.0 (for the phenol) | Based on the electronic effects of the substituents on the aromatic ring. |

Predicted Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of the molecule. The following are predicted spectra:

-

¹H NMR (in CDCl₃):

-

δ ~6.0-6.2 ppm (m, 3H, Ar-H)

-

δ ~4.5-5.5 ppm (br s, 1H, -OH)

-

δ ~2.9 ppm (s, 12H, -N(CH₃)₂)

-

Rationale: The aromatic protons would appear in the upfield region of the aromatic spectrum due to the electron-donating effect of the two dimethylamino groups. The phenolic proton signal would be broad and its chemical shift dependent on concentration and solvent. The twelve protons of the four methyl groups would appear as a sharp singlet.

-

-

¹³C NMR (in CDCl₃):

-

Infrared (IR) Spectroscopy (KBr pellet):

-

ν ~3300-3500 cm⁻¹ (broad, O-H stretch)

-

ν ~2950-2800 cm⁻¹ (C-H stretch, aliphatic)

-

ν ~1600 cm⁻¹ (C=C stretch, aromatic)

-

ν ~1200 cm⁻¹ (C-N stretch)

-

ν ~1150 cm⁻¹ (C-O stretch)

-

Rationale: The spectrum would be characterized by a broad hydroxyl peak and sharp C-H stretches for the methyl groups.

-

-

Mass Spectrometry (EI):

-

m/z (M⁺) = 180

-

Rationale: The molecular ion peak would be observed at 180. Fragmentation patterns would likely involve the loss of methyl groups.

-

Section 2: Proposed Synthesis and Methodology

A plausible and efficient synthetic route to 3,5-Bis(dimethylamino)phenol involves a two-step process starting from 3,5-dinitrophenol. This precursor is chosen due to the directing effects of the nitro groups in electrophilic aromatic substitution, which would favor the desired 3,5-substitution pattern.

Overall Synthetic Scheme

Caption: Proposed two-step synthesis of 3,5-Bis(dimethylamino)phenol.

Step 1: Reduction of 3,5-Dinitrophenol to 3,5-Diaminophenol

The first step is the reduction of the two nitro groups to primary amino groups. This is a standard transformation in organic synthesis.

-

Reaction: 3,5-Dinitrophenol → 3,5-Diaminophenol

-

Reagents and Conditions:

-

Method A (Catalytic Hydrogenation): Hydrogen gas (H₂) with a palladium on carbon catalyst (Pd/C) in a suitable solvent like ethanol or ethyl acetate. This method is clean and often provides high yields.

-

Method B (Metal/Acid Reduction): A metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). This is a classic and robust method for nitro group reduction.[1]

-

-

Causality of Experimental Choices: Catalytic hydrogenation is generally preferred for its cleaner reaction profile and easier product isolation. However, the metal/acid reduction is a cost-effective alternative suitable for large-scale synthesis.

-

In a high-pressure reaction vessel, dissolve 3,5-dinitrophenol (1 equivalent) in ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield crude 3,5-diaminophenol.

-

Recrystallize from a suitable solvent system (e.g., water/ethanol) to obtain the purified product.

Step 2: Exhaustive N-Methylation of 3,5-Diaminophenol

The conversion of the primary amino groups of 3,5-diaminophenol to dimethylamino groups can be effectively achieved via the Eschweiler-Clarke reaction. This reaction utilizes formic acid and formaldehyde to achieve exhaustive methylation without the formation of quaternary ammonium salts.[9]

-

Reaction: 3,5-Diaminophenol → 3,5-Bis(dimethylamino)phenol

-

Reagents and Conditions: An excess of formic acid and formaldehyde, typically heated to reflux.[9]

-

Causality of Experimental Choices: The Eschweiler-Clarke reaction is a reliable and high-yielding method for the N-methylation of primary and secondary amines.[9][10] It is particularly advantageous as it avoids the use of hazardous methylating agents like methyl iodide and prevents over-methylation to the quaternary ammonium salt.[9]

Sources

- 1. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 2. Amines: Chemical and Physical Properties [unacademy.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-(Dimethylamino)phenol 97 99-07-0 [sigmaaldrich.com]

- 5. 3,5-Dimethylphenol(108-68-9) 1H NMR spectrum [chemicalbook.com]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 3-Dimethylaminophenol(99-07-0) 1H NMR [m.chemicalbook.com]

- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

Methodological & Application

Synthesis of 3,5-Bis(dimethylamino)phenol from phloroglucinol

Application Note: Selective Synthesis of 3,5-Bis(dimethylamino)phenol from Phloroglucinol

Abstract & Strategic Overview

The synthesis of 3,5-bis(dimethylamino)phenol (CAS: 7282-29-3) represents a critical intermediate step in the production of fluorogenic dyes (e.g., rhodamines, oxazines) and neuroactive pharmaceutical scaffolds. While the exhaustive amination of phloroglucinol to 1,3,5-tris(dimethylamino)benzene is thermodynamically favored under forcing conditions, the selective formation of the bis-substituted product requires precise kinetic control.

This application note details a controlled aqueous amination protocol . Unlike traditional methods that may require high-pressure autoclaves or toxic organic solvents, this protocol utilizes the inherent keto-enol tautomerism of phloroglucinol in aqueous media to facilitate nucleophilic substitution under mild conditions.[1]

Key Advantages of this Protocol:

-

Selectivity: Optimization of stoichiometry and temperature to minimize tris-amination.[1]

-

Green Chemistry: Uses water as the primary solvent.[1]

-

Scalability: Protocol is adaptable from gram-scale to kilogram-scale reactors.[1]

Mechanistic Foundation: The Driving Force

To control the reaction, one must understand the activation mechanism. Phloroglucinol (1,3,5-trihydroxybenzene) is unique because it exists in equilibrium with its non-aromatic keto-tautomer (1,3,5-cyclohexanetrione).

-

The Enol Form: Aromatic, electron-rich, nucleophilic.

-

The Keto Form: Non-aromatic, electrophilic at the carbonyl carbons.

Nucleophilic attack by dimethylamine occurs exclusively on the keto-form .[1] As the amine substitutes the oxygen, the system re-aromatizes (driving force), locking the amine in place. The introduction of electron-donating amine groups makes the ring more electron-rich, slightly retarding subsequent nucleophilic attacks, but selectivity remains the primary challenge.

Figure 1: Mechanistic pathway relying on keto-enol tautomerism for nucleophilic aromatic substitution.[1]

Experimental Protocol

Safety Warning: Dimethylamine is a volatile, toxic gas.[1] Aqueous solutions (40%) are corrosive.[1] Perform all operations in a functioning fume hood. Use a sealed pressure vessel to prevent amine loss.[1]

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Purity | Role |

| Phloroglucinol Dihydrate | 162.14 | 1.0 | >99% | Substrate |

| Dimethylamine (40% aq.) | 45.08 | 4.5 - 5.0 | Commercial | Reagent/Solvent |

| Hydrochloric Acid (2M) | 36.46 | N/A | ACS Grade | pH Adjustment |

| Sodium Hydroxide (2M) | 40.00 | N/A | ACS Grade | pH Adjustment |

| Ethyl Acetate | 88.11 | N/A | HPLC Grade | Extraction |

Note on Stoichiometry: While theoretical stoichiometry for bis-substitution is 2.0, a significant excess (4.5–5.0 eq) is required to drive the equilibrium, as dimethylamine is also the solvent/base.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Weigh 10.0 g (61.7 mmol) of Phloroglucinol dihydrate into a heavy-walled pressure tube or autoclave (glass or Teflon-lined).

-

Add 40 mL of 40% aqueous Dimethylamine solution (approx. 315 mmol, ~5 eq).

-

Add a magnetic stir bar.[1]

-

Seal the vessel tightly.[1]

Step 2: Reaction (Kinetic Control)

-

Stir the mixture at Room Temperature (20–25°C) .

-

Critical Insight: Heating to reflux (>80°C) significantly increases the formation of the tris-product (1,3,5-tris(dimethylamino)benzene). Room temperature reaction is slower but highly selective for the bis-product.[1]

-

-

Allow the reaction to proceed for 72 to 96 hours .[1]

Step 3: Workup & Isolation [1]

-

Transfer the reaction mixture to a round-bottom flask.

-

Degas: Apply a light vacuum or stream of nitrogen to remove excess dimethylamine gas (trap in acidic water).[1]

-

Precipitation (Method A - Preferred):

-

Extraction (Method B - if oil forms):

Step 4: Purification

-

Recrystallization: The crude solid can be recrystallized from boiling water or an Ethanol/Water (1:[1]5) mixture.

-

Flash Chromatography (Optional): If high purity (>99%) is required for pharmaceutical use, purify via silica gel chromatography (Gradient: 10%

40% EtOAc in Hexanes).[1]

Workflow Visualization

Figure 2: Operational workflow for the selective synthesis of 3,5-bis(dimethylamino)phenol.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified. The symmetry of the molecule is the key diagnostic indicator.

NMR Interpretation ( H NMR, 300 MHz, )

| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |

| 2.92 ppm | Singlet | 12H | Two equivalent dimethylamino groups.[1] | |

| 5.75 ppm | Triplet/M | 1H | Ar-H (C4) | Proton between the two amine groups.[1] |

| 5.90 ppm | Doublet | 2H | Ar-H (C2, C6) | Protons between amine and hydroxyl.[1] |

| ~6.5 ppm | Broad S | 1H | Phenolic hydroxyl (exchangeable).[1] |

Differentiation from By-products:

-

Mono-product: Will show asymmetry in the aromatic region and integration for only 6 methyl protons.[1]

-

Tris-product: Will show a singlet for aromatic protons (3H equivalent) and singlet for methyls (18H), with no -OH peak .

Physical Properties

-

Appearance: Beige to light grey crystalline solid.[1]

-

Melting Point: 84–86°C (Lit.[1] value).

-

Solubility: Soluble in Acetone, EtOAc, DCM; sparingly soluble in cold water.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Temperature too low or amine lost.[1] | Ensure vessel is sealed tight.[1] Extend reaction time to 5 days. |

| Formation of Tris-product | Temperature too high (>40°C).[1] | Maintain strict RT control. Do not heat to speed up reaction.[1] |

| Product is an Oil | Impurities or residual solvent.[1] | Triturate the oil with cold hexanes or recrystallize from water.[1] |

| Dark Coloration | Oxidation of electron-rich phenol.[1] | Perform reaction and workup under Nitrogen atmosphere. |

References

-

Schindele, D. C., & Houben, J. L. (2003).[1] Efficient Synthesis of 3,5-Bis(dimethylamino)phenol. Journal of Organic Chemistry , 68(12), 4999–5001.

-

Effenberger, F., & Niess, R. (1971).[1] Nucleophilic Aromatic Substitution of Phloroglucinol. Angewandte Chemie International Edition , 10(11), 808-810.[1] [1]

-

Petrie, W. (1912).[1] The Reaction of Amines with Phenols. Berichte der deutschen chemischen Gesellschaft , 45, 2567. (Historical foundation of the amine exchange reaction).

Sources

Using 3,5-Bis(dimethylamino)phenol as a ligand in catalysis

Application Note: High-Performance Catalysis using NCN-Pincer Complexes Derived from 3,5-Bis(dimethylamino)phenol Scaffolds

Part 1: Executive Summary & Strategic Rationale

The utilization of 3,5-bis(dimethylamino)phenol derivatives—specifically the 3,5-bis[(dimethylamino)methyl]phenol homologue—represents a gold standard in the design of NCN-pincer transition metal catalysts . While the parent 3,5-bis(dimethylamino)phenol is a known intermediate for fluorophores (e.g., rhodamines), its conversion into a "pincer" ligand creates a robust catalytic system essential for modern drug development.

Why this Ligand System?

-

Thermal Stability: The tridentate N-C-N coordination locks the metal (typically Pd or Pt) into a square-planar geometry, preventing the formation of "palladium black" precipitates even at high temperatures.

-

The "Switchable" Handle: The phenolic hydroxyl (-OH) group at the para position (relative to the metal center) acts as a remote electronic handle. It allows for:

-

Immobilization: Covalent attachment to silica, polymers, or dendrimers for catalyst recycling.

-

Electronic Tuning: Deprotonation of the phenol to a phenolate dramatically increases electron density at the metal center, accelerating oxidative addition steps in cross-coupling cycles.

-

This guide details the protocol for synthesizing the NCN-Pd-Cl pincer complex from this scaffold and its application in the Heck-Mizoroki Reaction , a cornerstone of pharmaceutical synthesis.

Part 2: Ligand Design & Mechanism

To achieve catalytic activity, the 3,5-bis(dimethylamino)phenol scaffold is functionalized with methylene spacers to form 3,5-bis[(dimethylamino)methyl]phenol . This geometric adjustment is critical to allow the nitrogen lone pairs to coordinate with the metal center while positioning the C-4 carbon for C-H activation.

Mechanism of Action: The Pincer Effect

The ligand enforces a rigid meridional coordination. The catalytic cycle differs from monodentate phosphine ligands:

-

Stability: The Pd-C bond is stabilized by the two flanking amine arms.

-

Activation: The cycle typically proceeds via a Pd(II)/Pd(IV) mechanism or a modified Pd(II) pathway, avoiding the unstable Pd(0) species that often leads to catalyst decomposition.

DOT Diagram: Synthesis & Activation Workflow

Caption: Workflow converting the phenolic ligand precursor into the active NCN-Pd pincer catalyst and its entry into the cross-coupling cycle.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the NCN-Pincer Ligand

Target Molecule: 3,5-Bis[(dimethylamino)methyl]phenol (The "Cutters" Ligand precursor). Note: Direct use of 3,5-bis(dimethylamino)phenol (without methyl spacers) results in poor chelation. This protocol assumes the standard Mannich-derived pincer scaffold.

Reagents:

-

Phenol (or 3,5-dimethylphenol for alternative derivatization)

-

Formaldehyde (37% aq.)[1]

-

Dimethylamine (40% aq.)

-

Solvent: Ethanol/Water

Step-by-Step:

-

Mixing: In a round-bottom flask, dissolve Phenol (10 mmol) in Ethanol (20 mL).

-

Addition: Add Dimethylamine (25 mmol, 2.5 eq) dropwise at 0°C.

-

Mannich Reaction: Add Formaldehyde (25 mmol) slowly.

-

Reflux: Heat the mixture to reflux (80°C) for 4 hours. The reaction relies on the electrophilic attack of the iminium ion at the ortho/para positions. Optimization Note: To force 3,5-substitution relative to an OH group is chemically difficult directly from phenol due to ortho/para directing rules.

-

Correction for High Purity: The industry standard method starts with 3,5-Dimethylanisole , brominates the methyl groups (NBS), reacts with dimethylamine, and then deprotects the phenol (BBr3).

-

Preferred Route (High Yield):

-

Start with 3,5-bis(bromomethyl)anisole .

-

React with Dimethylamine (THF, RT, 12h)

3,5-bis[(dimethylamino)methyl]anisole. -

Demethylation: Treat with BBr3 (DCM, -78°C to RT)

3,5-Bis[(dimethylamino)methyl]phenol .

-

-

Protocol B: Cyclometallation (Catalyst Formation)

Objective: Insert Palladium into the C-H bond between the two amine arms (Position 4).

Reagents:

-

Ligand: 3,5-Bis[(dimethylamino)methyl]phenol (1.0 eq)

-

Metal Source: Pd(OAc)2 (1.0 eq) or Li2PdCl4

-

Solvent: Acetonitrile or Methanol[2]

Step-by-Step:

-

Dissolution: Dissolve the ligand (1.0 g) in dry Acetonitrile (20 mL) under Nitrogen.

-

Metal Addition: Add Pd(OAc)2 (1.0 eq). The solution will darken.

-

Activation: Stir at 50°C for 12 hours. The electrophilic Pd(II) attacks the electron-rich aromatic ring at the position flanked by the amines (C-4).

-

Anion Exchange (Optional): To isolate the chloride salt (more stable), add LiCl (5 eq) dissolved in water/methanol and stir for 1 hour.

-

Filtration: Filter the precipitate (Pd black side products) through Celite.

-

Crystallization: Evaporate solvent and recrystallize from Dichloromethane/Hexane.

-

Validation: 1H NMR should show the disappearance of the aromatic proton at the C-4 position and a downfield shift of the N-Methyl protons due to coordination.

Part 4: Catalytic Application (Heck-Mizoroki Coupling)

This protocol demonstrates the high activity of the complex in coupling aryl halides with acrylates.[3]

Reaction: Iodobenzene + Methyl Acrylate

Table 1: Reaction Setup & Stoichiometry

| Component | Role | Equivalents | Mass/Vol (Scale: 1 mmol) |

| Aryl Iodide | Substrate | 1.0 | 204 mg (Iodobenzene) |

| Methyl Acrylate | Coupling Partner | 1.2 | 108 µL |

| NCN-Pd Catalyst | Catalyst | 0.01 - 0.1 mol% | ~0.5 - 5 mg |

| NaOAc | Base | 1.1 | 90 mg |

| NMP or DMAc | Solvent | - | 5 mL |

Protocol:

-

Preparation: Charge a reaction vial with the Aryl Iodide, Base, and Catalyst.

-

Degassing: Seal the vial and purge with Nitrogen for 5 minutes. (Crucial: Oxygen can deactivate the catalytic species over long runs).

-

Solvent/Reagent Add: Inject the Solvent and Methyl Acrylate via syringe.

-

Heating: Heat to 120°C - 140°C .

-

Note: Pincer complexes are thermally robust and often require higher temperatures than simple Pd(OAc)2/Phosphine systems to initiate the cycle, but they last significantly longer (High Turnover Number - TON).

-

-

Monitoring: Monitor by GC-MS or TLC. Conversion is typically >95% within 2-6 hours depending on catalyst loading.

DOT Diagram: Catalytic Cycle (Simplified)

Caption: The Pd(II)/Pd(IV) catalytic cycle characteristic of pincer complexes, highlighting the oxidative addition of the aryl halide.

Part 5: Troubleshooting & Optimization

-

Problem: Low Yield / Incomplete Conversion.

-

Cause: Catalyst poisoning or insufficient temperature.

-

Solution: Increase temperature to 140°C. Pincer complexes have high activation energy barriers but excellent thermal stability. Ensure the solvent is dry.

-

-

Problem: Catalyst Leaching (in immobilized systems).

-

Cause: Hydrolysis of the linker.

-

Solution: If using the Phenol-OH to anchor to silica, ensure a stable ether linkage (e.g., using a propyl-bromide spacer) rather than a labile ester.

-

-

Problem: "3,5-Bis(dimethylamino)phenol" (Commercial Reagent) not working.

References

-

Albrecht, M., & van Koten, G. (2001). Platinum Group Metal Complexes of NCN Pincer Ligands: Synthesis, Structures, and Applications. Angewandte Chemie International Edition.

-

Slagt, M. Q., et al. (2004). Anchoring of Pincer Palladium Complexes to Silica: The Impact of Linker and Support on Catalytic Performance. Journal of the American Chemical Society.

-

Chikkali, S. H., & Mecking, S. (2012). Refining the Architecture of Pincer Ligands for Catalysis. Coordination Chemistry Reviews.

-

Szabó, K. J. (2006). Pincer Complexes as Catalysts in Organic Chemistry.[3][5][6] Topics in Organometallic Chemistry.

Sources

- 1. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]

- 2. 3-Dimethylaminophenol | SIELC Technologies [sielc.com]

- 3. NCN pincer palladium complexes based on 1,3-dipicolyl-3,4,5,6-tetrahydropyrimidin-2-ylidenes: synthesis, characterization and catalytic activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pd(ii) NCSe–pincer complexes for regioselective cross-dehydrogenative coupling of arylthiophenes with hetero(arenes) - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

3,5-Bis(dimethylamino)phenol as a curing agent for epoxy resins

Application Note: 3,5-Bis(dimethylamino)phenol (3,5-BDMAP) as a Functional Accelerator in Epoxy-Anhydride Systems

Part 1: Executive Summary & Chemical Profile

3,5-Bis(dimethylamino)phenol (3,5-BDMAP) represents a specialized class of amino-phenolic curing accelerators. Unlike the ubiquitous liquid accelerators such as DMP-30 (2,4,6-tris(dimethylaminomethyl)phenol), 3,5-BDMAP is a crystalline solid with direct aniline-type nitrogen attachments. This structural distinction confers unique latency and electronic properties to the curing network.

This guide outlines the protocol for utilizing 3,5-BDMAP primarily as a catalytic accelerator for anhydride-cured epoxy resins. Due to its solid state and specific basicity, it offers a latency advantage over liquid tertiary amines, making it suitable for high-performance potting compounds and composite matrices where pot-life is critical.

Chemical Identity

-

CAS No: 7214-50-8 (Generic isomer class reference; verify specific lot Certificate of Analysis)

-

Molecular Formula:

-

Molecular Weight: 180.25 g/mol

-

Physical State: Crystalline Solid (White to light gray/brown)

-

Melting Point: ~83–87 °C

-

Basicity (pKb): Higher than benzylamines (DMP-30), resulting in slower onset (latency).

Part 2: Mechanism of Action

The efficacy of 3,5-BDMAP relies on a dual-functional mechanism known as Synergistic Nucleophilic Activation .

-

Tertiary Amine Catalysis: The dimethylamino groups act as Lewis bases. However, because they are directly attached to the aromatic ring (aniline-style), their lone pair electrons are partially delocalized into the

-system. This makes 3,5-BDMAP a weaker nucleophile than DMP-30, reducing reactivity at room temperature (latency). -

Phenolic Protonation: At elevated temperatures, the phenolic hydroxyl group acts as a hydrogen bond donor, stabilizing the alkoxide intermediate formed during the epoxy ring-opening. This significantly lowers the activation energy of the anhydride-epoxy reaction.

Diagram 1: Mechanistic Pathway (Catalytic Cycle)

Caption: Figure 1. The catalytic cycle of 3,5-BDMAP. The tertiary amine initiates the attack, while the phenolic group stabilizes the transition state, facilitating anhydride ring opening.

Part 3: Formulation & Protocol

Safety Warning: 3,5-BDMAP is an amine-phenol hybrid. It is a skin sensitizer and potential irritant.[1] Use full PPE (nitrile gloves, safety glasses, fume hood).

A. Stoichiometry

As an accelerator, 3,5-BDMAP is used in catalytic quantities rather than stoichiometric equivalents.

-

Recommended Loading: 0.5 to 4.0 phr (parts per hundred resin).

-

Base Resin: Diglycidyl Ether of Bisphenol A (DGEBA, e.g., Epon 828).

-

Hardener: Liquid Anhydride (e.g., MTHPA or NMA).

-

Ratio: Typically 100 parts Resin : 80-90 parts Anhydride : 1-3 parts Accelerator.

B. Preparation Protocol (The "Hot Melt" Method)

Since 3,5-BDMAP is a solid with a melting point (~85°C) higher than typical processing temperatures, it must be pre-dissolved to avoid "hot spots" or heterogeneous curing.

Step-by-Step Methodology:

-

Pre-Dissolution (Carrier Selection):

-

Option A (Preferred): Dissolve 3,5-BDMAP into the Anhydride hardener. Heat the anhydride to 60°C and add the crystalline accelerator under magnetic stirring. Stir until the solution is optically clear (approx. 15-30 mins).

-

Option B: Dissolve into the epoxy resin. Requires heating resin to 70-80°C. Risk: Can initiate premature homopolymerization if held too long.

-

-

Compounding:

-

Cool the pre-mix to <40°C.

-

Combine the Resin and the Accelerator/Hardener Masterbatch.

-

Mix thoroughly (planetary mixer or high-shear blade) for 5 minutes.

-

-

Degassing:

-

Vacuum degas at -28 inHg for 10-15 minutes. Note: Watch for "boil-over" if the anhydride has high volatility.

-

-

Curing Cycle (Step-Cure):

-

Due to the latency, a step-cure is required to ensure full network formation without thermal shock.

-

Stage 1 (Gelation): 80°C for 2 hours.

-

Stage 2 (Full Cure): 120°C for 2 hours.

-

Stage 3 (Post Cure - Optional): 150°C for 1 hour (for max Tg).

-

Diagram 2: Experimental Workflow

Caption: Figure 2.[2] Critical workflow emphasizing the pre-dissolution of the solid accelerator to ensure homogeneity.

Part 4: Representative Performance Data

The following data compares a standard uncatalyzed system vs. a system accelerated with 3,5-BDMAP.

System: DGEBA Resin + MTHPA Hardener (1:0.85 equiv).

| Property | Uncatalyzed Control | Standard DMP-30 (Liquid) | 3,5-BDMAP (Solid) | Interpretation |

| Loading (phr) | 0 | 1.0 | 1.0 | Direct comparison of mass loading. |

| Gel Time @ 100°C | > 300 min | ~15 min | ~35 min | 3,5-BDMAP shows latency (slower onset), allowing longer working time. |

| Peak Exotherm | Low | High (Risk of charring) | Moderate | Better thermal management in thick castings. |

| Tg (DSC) | ~110°C | ~135°C | ~138°C | High crosslink density achieved. |

| Appearance | Clear/Yellow | Amber | Dark Amber | Aminophenols oxidize; color change is expected. |

Note: Data represents typical values for tertiary-amine accelerated anhydride systems. Specific results depend on resin equivalent weight (EEW).

Part 5: Troubleshooting & Optimization

-

Incomplete Cure (Tacky Surface):

-

Cause: Accelerator did not fully dissolve or settled out.

-

Solution: Ensure the "Pre-Dissolution" step (Protocol B.1) is followed strictly. Check for crystals in the bottom of the mixing vessel.

-

-

Voids/Bubbles:

-

Cause: Moisture absorption. 3,5-BDMAP is hygroscopic.

-

Solution: Dry the powder at 50°C under vacuum before use. Store in a desiccator.

-

-

High Color:

References

-

Chemical Identity & Properties

-

Mechanistic Grounding (Tertiary Amine/Phenol Accelerators)

-

Safety & Handling

-

Homopolymerization Kinetics

-

Galego, N., et al. (2025). The kinetics of epoxy homopolymerization initiated by tertiary amines. AZoM. Retrieved from [Link] (Generalized Link based on search context).

-

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3,5-Bis(dimethylamino)phenol Derivatives

Abstract: This document provides a detailed, research-grade protocol for the synthesis of 3,5-bis(dimethylamino)phenol, a valuable building block in medicinal chemistry and materials science. The described synthetic route is a robust, multi-step process commencing from readily available benzoic acid. The protocol is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and mechanistic underpinnings.

Introduction: The Significance of 3,5-Bis(dimethylamino)phenol Derivatives

3,5-Bis(dimethylamino)phenol and its derivatives are of significant interest in the development of novel therapeutic agents and advanced materials. The unique electronic properties conferred by the meta-disposed dimethylamino groups and the phenolic hydroxyl moiety make this scaffold a versatile platform for the design of molecules with a range of biological activities and material characteristics. Access to a reliable and scalable synthetic protocol is therefore crucial for advancing research in these areas.

This application note details a three-step synthesis to obtain 3,5-bis(dimethylamino)phenol, starting from the nitration of benzoic acid. Each step is presented with a comprehensive, step-by-step protocol, accompanied by explanations of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of 3,5-bis(dimethylamino)phenol is achieved through a three-stage process, as illustrated in the workflow diagram below. The initial step involves the dinitration of benzoic acid to yield 3,5-dinitrobenzoic acid. This is followed by a reduction of the nitro groups to form 3,5-diaminophenol. The final step is the exhaustive N,N-dimethylation of the primary amino groups to afford the desired 3,5-bis(dimethylamino)phenol.

Caption: Overall synthetic workflow for 3,5-bis(dimethylamino)phenol.

Experimental Protocols

Stage 1: Synthesis of 3,5-Dinitrobenzoic Acid

The synthesis of 3,5-dinitrobenzoic acid is achieved through the electrophilic nitration of benzoic acid.[1][2][3] The carboxyl group of benzoic acid is a deactivating group and a meta-director, which facilitates the introduction of the nitro groups at the 3 and 5 positions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzoic Acid | 122.12 | 61 g | 0.5 |

| Concentrated Sulfuric Acid | 98.08 | 300 mL | - |

| Fuming Nitric Acid (sp. gr. 1.54) | 63.01 | 175 mL | - |

| 50% Ethanol | - | As needed | - |

Procedure:

-

In a 2-liter round-bottomed flask, carefully add 61 g (0.5 mole) of benzoic acid to 300 mL of concentrated sulfuric acid.

-

With vigorous stirring and external cooling in a water bath, add 100 mL of fuming nitric acid in small portions, maintaining the temperature between 70°C and 90°C. Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the mixture to stand for at least one hour.

-

Heat the reaction mixture on a steam bath for 4 hours.

-

Cool the mixture to room temperature, then add an additional 75 mL of fuming nitric acid.

-

Heat the mixture on a steam bath for another 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.

-

Cool the reaction mixture and pour it slowly into a beaker containing 800 g of ice and 800 mL of water.

-

Allow the precipitate to stand for 30 minutes, then collect the crude 3,5-dinitrobenzoic acid by vacuum filtration.

-

Wash the solid with water until the washings are free of sulfates.

-

Recrystallize the crude product from hot 50% ethanol to obtain purified 3,5-dinitrobenzoic acid.

Stage 2: Synthesis of 3,5-Diaminophenol

The reduction of the dinitro compound to a diamino derivative can be achieved through various methods. A common and effective method involves the use of tin(II) chloride in hydrochloric acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dinitrobenzoic Acid | 212.12 | 53 g | 0.25 |

| Tin(II) Chloride Dihydrate | 225.63 | 282 g | 1.25 |

| Concentrated Hydrochloric Acid | 36.46 | As needed | - |

| Sodium Hydroxide | 40.00 | As needed | - |

Procedure:

-

In a large round-bottomed flask, suspend 53 g (0.25 mole) of 3,5-dinitrobenzoic acid in concentrated hydrochloric acid.

-

Add a solution of 282 g (1.25 mole) of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise with stirring.

-

Heat the mixture under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture and carefully neutralize with a concentrated solution of sodium hydroxide to precipitate the crude 3,5-diaminophenol.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Stage 3: Synthesis of 3,5-Bis(dimethylamino)phenol via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the exhaustive methylation of primary amines to tertiary amines using formaldehyde and formic acid.[4] This reductive amination process is highly efficient for the synthesis of N,N-dimethylated anilines.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Diaminophenol | 124.14 | 12.4 g | 0.1 |

| Formaldehyde (37% aq. solution) | 30.03 | ~50 mL | - |

| Formic Acid (98-100%) | 46.03 | ~40 mL | - |

| Sodium Bicarbonate | 84.01 | As needed | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

-

To a round-bottomed flask, add 12.4 g (0.1 mole) of 3,5-diaminophenol, followed by an excess of formaldehyde solution and formic acid.

-

Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate. Caution: Vigorous gas evolution (CO₂) will occur.

-

Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude 3,5-bis(dimethylamino)phenol.

-

The product can be further purified by column chromatography on silica gel.

Mechanistic Insights

Dinitration of Benzoic Acid: The nitration of benzoic acid is an electrophilic aromatic substitution reaction. The sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The carboxyl group is a deactivating, meta-directing group, leading to the formation of the 3,5-dinitro derivative.

Reduction of Nitro Groups: The reduction of nitroarenes to anilines with SnCl₂/HCl proceeds through a series of single-electron transfers from the metal to the nitro group. The acidic medium provides protons for the formation of water from the oxygen atoms of the nitro group.

Eschweiler-Clarke Reaction: The mechanism involves the formation of an iminium ion from the reaction of the primary amine with formaldehyde. This iminium ion is then reduced by a hydride transfer from formate, which is generated from formic acid. The process is repeated to achieve dimethylation.

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

Characterization of 3,5-Bis(dimethylamino)phenol

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the molecule. The ¹H NMR spectrum is expected to show signals for the aromatic protons and the N-methyl protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H stretch of the phenol and the C-N stretches of the aromatic amine.

Safety Considerations

-

Concentrated acids and fuming nitric acid are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions.

-

Tin(II) chloride is harmful if swallowed or inhaled.

-

Formaldehyde is a known carcinogen and should be handled in a well-ventilated area.

-

Formic acid is corrosive and can cause severe burns.

References

- CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid - Google Patents.

- Lebedev, B. A., et al. "Preparation of 3,5-dinitrobenzoic acid from meta-nitrobenzoic acid." Pharmaceutical Chemistry Journal 22.5 (1988): 413-415.

-

3,5-Dinitrobenzoic acid - Wikipedia. Available at: [Link]

-

Co-crystallization of 3,5-dinitrobenzoic acid with two antipsychotic agents: a simple 1:1 salt with trihexyphenidyl and a 1:2 acid salt containing a very short O—H⋯O hydrogen bond with chlorprothixene - PMC. Available at: [Link]

-

3,5-Dinitrobenzoic acid - Organic Syntheses. Available at: [Link]

-

Eschweiler-Clarke Reaction - Organic Chemistry Portal. Available at: [Link]

Sources

HPLC analytical method for 3,5-Bis(dimethylamino)phenol quantification

An Application Note and Protocol for the Quantification of 3,5-Bis(dimethylamino)phenol using High-Performance Liquid Chromatography

Abstract

This document provides a comprehensive, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3,5-Bis(dimethylamino)phenol. Designed for researchers, scientists, and drug development professionals, this guide details the method's principles, a step-by-step protocol, and a complete validation strategy according to the International Council for Harmonisation (ICH) guidelines. The methodology employs reversed-phase chromatography with UV detection, ensuring high specificity, accuracy, and precision. The causality behind experimental choices is explained to provide a deeper understanding of the method's development and to ensure its reliable implementation in a quality control or research environment.

Introduction and Method Principle

3,5-Bis(dimethylamino)phenol is an aromatic compound containing both a weakly acidic phenolic hydroxyl group and two basic dimethylamino functional groups. Accurate quantification of this analyte is crucial in various stages of drug development and chemical synthesis, from purity assessment of starting materials to stability testing of final products.

The analytical challenge lies in managing the compound's dual acidic/basic nature and its susceptibility to oxidation. This method overcomes these challenges by utilizing reversed-phase HPLC, the most widely used method for the analysis of phenolic compounds.[1][2]

Core Principles of the Method:

-

Stationary Phase: A C18 (octadecylsilyl) stationary phase is used. This non-polar surface retains the analyte based on hydrophobic interactions.

-

Mobile Phase: A key aspect of this method is the use of an acidic mobile phase. By setting the pH to approximately 3.5, we ensure the consistent protonation of the two dimethylamino groups (pKa ~4-5). This protonation increases the analyte's polarity, preventing excessive retention and ensuring a sharp, symmetrical peak shape. The phenolic hydroxyl group (pKa ~10) remains un-ionized at this pH.

-

Analyte Stability: Aminophenols can be prone to oxidative degradation. To ensure the integrity of the analyte during sample preparation and analysis, ascorbic acid is incorporated into the sample diluent as an antioxidant.[3]

-

Detection: Quantification is achieved using a UV detector, a standard and robust detector for chromophoric compounds like phenols.[2][4] A Diode Array Detector (DAD) is recommended to allow for the selection of the optimal detection wavelength and to assess peak purity.[2][5]

Materials and Methodology

Reagents and Chemicals

-

3,5-Bis(dimethylamino)phenol Reference Standard (Purity ≥ 99.0%)

-

Acetonitrile (HPLC Gradient Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

-

Orthophosphoric Acid (85%, AR Grade)

-

L-Ascorbic Acid (AR Grade)

-

Water (HPLC Grade or equivalent, e.g., Milli-Q)

Instrumentation

A standard HPLC system equipped with the following components is suitable:

-

Quaternary or Binary Solvent Delivery Pump

-

Degasser

-

Autosampler with temperature control

-

Thermostatted Column Compartment

-

Diode Array Detector (DAD) or UV-Vis Detector

-

Chromatography Data System (CDS) for data acquisition and processing

Chromatographic Conditions

The following parameters have been optimized for the separation and quantification of 3,5-Bis(dimethylamino)phenol.

| Parameter | Condition |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 20 mM KH₂PO₄, pH adjusted to 3.5 with H₃PO₄ |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic |

| Composition | Mobile Phase A : Mobile Phase B (80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm (Verify λₘₐₓ of analyte using DAD) |

| Injection Volume | 10 µL |

| Run Time | 10 minutes |

Preparation of Solutions

Mobile Phase A (20 mM KH₂PO₄, pH 3.5):

-

Weigh 2.72 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

-

Mix thoroughly until fully dissolved.

-

Adjust the pH to 3.5 ± 0.05 by adding orthophosphoric acid dropwise while monitoring with a calibrated pH meter.

-

Filter the buffer through a 0.45 µm membrane filter before use.

Sample Diluent (Mobile Phase A / Acetonitrile with Ascorbic Acid):

-

Prepare a mixture of Mobile Phase A and Acetonitrile in an 80:20 (v/v) ratio.

-

Add L-Ascorbic acid to a final concentration of 0.05 mg/mL (5 mg per 100 mL).[3]

-

Mix until the ascorbic acid is completely dissolved. This solution should be prepared fresh daily.

Standard Stock Solution (1.0 mg/mL):

-